5-Azepan-1-yl-furan-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(azepan-1-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBGLUZBWRZSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355446 | |
| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-58-3 | |
| Record name | 5-Azepan-1-yl-furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to 5-Substituted Furan-2-Carbaldehyde Derivatives
Executive Summary
This technical guide analyzes the chemical space of 5-substituted furan-2-carbaldehydes, a class of heterocyclic compounds serving as a critical bridge between renewable biomass and advanced pharmacophores.[1][2] While historically significant for nitrofuran antibiotics, recent developments have repositioned this scaffold as a cornerstone in green chemistry (via 5-HMF) and novel anticancer therapeutics. This document provides validated synthetic protocols, mechanistic toxicity insights, and structural activity relationships (SAR) for researchers in organic synthesis and drug discovery.
Part 1: Structural Significance & Chemical Space
The furan-2-carbaldehyde core (furfural) is a heteroaromatic aldehyde. Its reactivity is defined by two key features:
-
The C2-Aldehyde: A highly reactive electrophile suitable for condensation reactions (e.g., Schiff bases, Knoevenagel condensation).
-
The C5-Position: The "chemical handle" for substitution. The electron-rich nature of the furan ring facilitates electrophilic substitution here, while the aldehyde at C2 directs meta-substitution patterns (though C5 remains the primary site for functionalization due to alpha-orientation relative to the oxygen).
Key Derivatives Classes:
-
5-Hydroxymethylfurfural (HMF): The "sleeping giant" of bio-based chemistry, derived from hexose dehydration.
-
5-Nitrofurans: A legacy class of prodrugs (e.g., Nitrofurantoin) activated by bacterial reductases.
-
5-Aryl/Heteroaryl derivatives: Emerging tubulin polymerization inhibitors in oncology.
Part 2: Synthetic Methodologies
The Biomass Route: "Top-Down" Synthesis (HMF)
The most sustainable route to 5-substituted furans is the acid-catalyzed dehydration of fructose. This process is thermodynamically favorable but kinetically challenging due to side reactions (rehydration to levulinic acid).
Mechanism: Triple dehydration of fructose involves the formation of cyclic fructofuranosyl intermediates. The use of polar aprotic solvents (DMSO) or biphasic systems (Water/MIBK) suppresses humin formation.
The Synthetic Route: "Bottom-Up" Functionalization
For pharmaceutical diversity, direct functionalization of commercially available furfural is preferred.
-
Suzuki-Miyaura Coupling: Reacting 5-bromofuran-2-carbaldehyde with aryl boronic acids.[1]
-
Vilsmeier-Haack Formylation: Installing the aldehyde group onto a pre-substituted furan ring.
Visualization of Synthetic Pathways
Caption: Dual pathways for accessing 5-substituted furan derivatives: The Green Route (Biomass to HMF) vs. The Medicinal Route (Cross-coupling).
Part 3: Pharmacological Applications[1][3][4][5]
Antimicrobial Schiff Bases (Azomethines)
Condensing the aldehyde with primary amines yields Schiff bases (
-
Mechanism: The azomethine nitrogen (
) acts as a pseudo-aromatic spacer, facilitating binding to bacterial DNA or enzymes. -
SAR Insight: Electron-withdrawing groups (e.g., -NO2) at the C5 position significantly enhance antibacterial activity by facilitating reductive activation (see Toxicity section).
Anticancer Agents
Recent literature highlights 5-aryl-furan-2-carbaldehyde derivatives as tubulin polymerization inhibitors .
-
Target: Colchicine binding site of tubulin.
-
Effect: Arrests cell cycle at G2/M phase, leading to apoptosis.[3]
-
Key Structural Feature: A bulky hydrophobic group at C5 (e.g., 4-chlorophenyl) mimics the pharmacophore of combretastatin A-4.
Data Summary: Structure-Activity Relationship (SAR)
| Substituent (C5 Position) | Primary Application | Mechanism of Action | Key Reference |
| -NO2 (Nitro) | Antibacterial | Prodrug; reduced by bacterial nitroreductase to reactive radicals. | Nitrofurantoin |
| -CH2OH (Hydroxymethyl) | Bioplastics / Fuel | Precursor to FDCA (biopolymer monomer). | Menegazzo et al. [1] |
| -Aryl (e.g., 4-Cl-Ph) | Anticancer | Tubulin inhibition; mimics Combretastatin A-4. | BenchChem [2] |
| -CH=N-NH-CS-NH2 | Antifungal | Thiosemicarbazone moiety chelates metal ions essential for fungal growth. | Graur et al. [3] |
Part 4: Toxicology & Metabolic Stability
The "Furan Problem": While therapeutically potent, the furan ring carries a toxicity liability known as metabolic activation.[4]
Mechanism of Bioactivation
Furan derivatives are metabolized by Cytochrome P450 enzymes (specifically CYP2E1 ) in the liver.[5]
-
Oxidation: The furan ring is oxidized to a cis-enedione (specifically cis-2-butene-1,4-dial).[5]
-
Nucleophilic Attack: This reactive intermediate is a potent electrophile that alkylates proteins (cysteine/lysine residues) and DNA.
-
Result: Hepatotoxicity or carcinogenesis in chronic exposure models.
Mitigation Strategy: Substitution at the C2 and C5 positions (as seen in HMF or complex drugs) sterically and electronically hinders this oxidation, making substituted furans significantly safer than the parent furan molecule.
Caption: Metabolic activation pathway of furan derivatives leading to hepatotoxicity via reactive dialdehyde formation.[5]
Part 5: Experimental Protocols
Protocol A: Synthesis of 5-Hydroxymethylfurfural (HMF) from Fructose
A biphasic system is used to continuously extract HMF, preventing rehydration to levulinic acid.
Reagents: Fructose (10 mmol), NaCl (saturation), HCl (catalyst), Water, MIBK (Methyl isobutyl ketone).
-
Preparation: Dissolve fructose in 10 mL water saturated with NaCl (the "salting-out" effect pushes HMF into the organic phase).
-
Acidification: Add dilute HCl to adjust pH to 1.5–2.0.
-
Biphasic Setup: Add 40 mL MIBK.
-
Reaction: Heat to 140°C in a pressure tube or autoclave for 30 minutes with vigorous stirring.
-
Extraction: Separate the organic (MIBK) layer containing HMF.
-
Purification: Evaporate solvent under reduced pressure. Purify via silica gel column chromatography (EtOAc:Hexane).
-
Validation:
-
TLC: Rf ~0.4 (50% EtOAc/Hexane). Stains dark red with p-anisaldehyde.
-
HPLC: Monitor disappearance of Fructose peak.
-
Protocol B: General Synthesis of Schiff Base Derivatives
Standard condensation for creating antimicrobial candidates.
Reagents: 5-substituted furan-2-carbaldehyde (1 eq), Primary Amine (e.g., aniline or thiosemicarbazide, 1 eq), Ethanol (solvent), Glacial Acetic Acid (catalytic).
-
Dissolution: Dissolve the aldehyde in absolute ethanol (10 mL/mmol).
-
Addition: Add the amine and 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Observation: A color change (usually yellow/orange) or precipitation indicates imine formation.
-
-
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, pour into ice water to induce precipitation.
-
Recrystallization: Purify using hot ethanol.
-
Self-Validation (IR Spectroscopy):
-
Success: Appearance of a sharp peak at 1600–1620 cm⁻¹ (C=N stretch).
-
Completion: Disappearance of the aldehyde C=O stretch at 1670–1700 cm⁻¹ .
-
References
-
Menegazzo, F., et al. (2018).[6] Production of 5-Hydroxymethylfurfural from Biomass: A Review. MDPI. Link
-
BenchChem. (2025).[2][3] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications.[1][2] BenchChem Technical Library. Link
-
Graur, V., et al. (2014).[7] Synthesis and characterization of new complexes of copper(II) with thiosemicarbazone derivatives. Polyhedron. Link
-
Peterson, L.A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link
-
Kim, S.H., & Rieke, R.D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route.[8] Journal of Organic Chemistry.[8] Link
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- 5. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. cris.ulima.edu.pe [cris.ulima.edu.pe]
- 8. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties and Solubility of 5-(1-azepanyl)-2-furaldehyde
This guide provides a comprehensive overview of the physical and chemical properties of 5-(1-azepanyl)-2-furaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.
Introduction
5-(1-azepanyl)-2-furaldehyde belongs to the furan class of organic compounds, characterized by a five-membered aromatic ring containing one oxygen atom. The presence of an azepanyl group and a furaldehyde moiety suggests its potential utility as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities. A thorough understanding of its physical properties and solubility is paramount for its effective handling, application in synthetic protocols, and formulation in potential drug delivery systems.
Physicochemical Characterization
A complete understanding of a compound's physical properties is the foundation of its application in research and development. These properties dictate the conditions required for storage, handling, and reaction optimization.
Core Physical Properties
| Property | Predicted/Analogous Value | Significance in Research & Development |
| Molecular Formula | C₁₁H₁₃NO₂ | Essential for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 191.23 g/mol | Critical for stoichiometric calculations in chemical reactions. |
| Melting Point | Solid at room temperature (Predicted) | A key indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range.[4][5] |
| Boiling Point | > 200 °C (Predicted) | Important for purification by distillation and assessing volatility. |
| Appearance | Yellow to brown solid (Predicted) | Provides a preliminary, qualitative assessment of purity. Color changes may indicate degradation.[1] |
Experimental Protocol: Melting Point Determination
The melting point is a critical physical property that provides insights into the purity of a crystalline solid.[5]
Objective: To determine the melting point range of a synthesized batch of 5-(1-azepanyl)-2-furaldehyde.
Methodology (Capillary Method): [4][6]
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating:
-
Observation: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]
-
Purity Assessment: A narrow melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[5] Impurities tend to depress and broaden the melting point range.[5]
Solubility Profile
Solubility is a crucial parameter in drug development, influencing everything from reaction work-up and purification to formulation and bioavailability. A systematic approach to solubility testing provides valuable information about the compound's polarity and potential for intermolecular interactions.[8][9]
Predicted Solubility
The structure of 5-(1-azepanyl)-2-furaldehyde, containing both polar (aldehyde, amine) and non-polar (furan ring, hydrocarbon chain) regions, suggests a nuanced solubility profile.
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of polar functional groups may allow for some water solubility, but the overall non-polar character of the molecule is likely to limit it.[9] |
| Ethanol | Soluble | The hydroxyl group and alkyl chain of ethanol can interact favorably with both the polar and non-polar parts of the molecule.[10] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A common organic solvent that should readily dissolve the compound. |
| 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atom of the azepanyl group is expected to be protonated by the acid, forming a water-soluble salt.[9][11] |
| 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule lacks acidic protons that would react with a base to form a soluble salt.[9][11] |
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.[8][9][12]
Objective: To qualitatively assess the solubility of 5-(1-azepanyl)-2-furaldehyde in a range of common laboratory solvents.
Methodology:
-
Initial Water Solubility Test:
-
To approximately 0.1 g of the solid compound in a test tube, add 3 mL of water in portions, shaking vigorously after each addition.[8]
-
Observe if the solid dissolves completely.
-
If soluble, test the pH of the solution with litmus paper to determine if the compound is acidic, basic, or neutral.[9][11]
-
-
Acid-Base Solubility Tests (if insoluble in water):
-
5% HCl: To a fresh sample of the compound, add 5% aqueous HCl. Vigorous shaking is required. Dissolution indicates the presence of a basic functional group, such as an amine.[9][11]
-
5% NaOH: To a fresh sample, add 5% aqueous NaOH. Dissolution would suggest an acidic functional group.[11]
-
5% NaHCO₃: If soluble in 5% NaOH, test with 5% aqueous NaHCO₃. Solubility in this weaker base indicates a more strongly acidic functional group.[11]
-
-
Solubility in Organic Solvents:
-
Repeat the procedure with other organic solvents such as ethanol, DMSO, and dichloromethane.
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like 5-(1-azepanyl)-2-furaldehyde.
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biological activity of 5-azepan-1-yl-furan-2-carbaldehyde derivatives
An In-Depth Technical Guide to the Prospective Biological Activities of 5-Azepan-1-yl-furan-2-carbaldehyde Derivatives
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activities of a novel class of compounds: 5-azepan-1-yl-furan-2-carbaldehyde derivatives. While direct research on this specific molecular scaffold is nascent, this document synthesizes established knowledge on structurally related furan derivatives to postulate potential therapeutic applications and outlines detailed experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities for antimicrobial and anticancer applications. We will delve into proposed synthetic routes, detail robust in vitro screening methodologies, and discuss the rationale behind structure-activity relationship (SAR) studies.
Introduction: The Therapeutic Potential of Furan-Based Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The inherent reactivity and electronic properties of the furan moiety, coupled with the potential for diverse functionalization at various positions, make it a versatile template for drug design. Derivatives of furan-2-carbaldehyde, in particular, have demonstrated significant promise as antimicrobial and anticancer agents. The introduction of a cyclic amine, such as azepane, at the 5-position of the furan ring is hypothesized to enhance bioavailability and modulate the biological activity of the parent molecule. This guide will explore the prospective biological activities of 5-azepan-1-yl-furan-2-carbaldehyde derivatives and provide a roadmap for their systematic evaluation.
Proposed Synthesis of 5-Azepan-1-yl-furan-2-carbaldehyde Derivatives
A plausible synthetic route to the target compounds involves a nucleophilic aromatic substitution reaction. The synthesis would likely commence with a commercially available 5-nitro or 5-halo-furan-2-carbaldehyde. The electron-withdrawing nature of the formyl group at the 2-position activates the 5-position for nucleophilic attack by azepane.
Reaction Scheme:
Caption: Proposed synthesis of 5-azepan-1-yl-furan-2-carbaldehyde.
Further derivatization of the carbaldehyde group, for instance, through condensation reactions to form Schiff bases or hydrazones, could generate a library of compounds for extensive biological screening.
Prospective Biological Activities and In Vitro Evaluation
Based on the known activities of related furan derivatives, the primary areas of investigation for 5-azepan-1-yl-furan-2-carbaldehyde derivatives should be their antimicrobial and anticancer potential.
Antimicrobial Activity
Many furan-2-carbaldehyde derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The proposed mechanism often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against selected bacterial and fungal strains.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Synthesized 5-azepan-1-yl-furan-2-carbaldehyde derivatives.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Resazurin sodium salt solution.
-
-
Assay Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, add the resazurin indicator to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change.
-
Anticancer Activity
Substituted furan-2-carbaldehydes have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis or cell cycle arrest.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[1][2] A mitochondrial dehydrogenase enzyme in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells. This assay is widely used for evaluating the cytotoxic potential of novel compounds.[2][3][4]
Workflow Diagram:
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5-azepan-1-yl-furan-2-carbaldehyde derivatives in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Assay:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). It is important to note that variations in IC50 values can occur between different cytotoxicity assays.[5]
-
Data Presentation:
The results of the antimicrobial and anticancer screening should be summarized in clear and concise tables for easy comparison of the activities of the different derivatives.
Table 1: Antimicrobial Activity of 5-azepan-1-yl-furan-2-carbaldehyde Derivatives (Hypothetical Data)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Control Drug | 2 | 4 | 1 |
Table 2: Cytotoxicity of 5-azepan-1-yl-furan-2-carbaldehyde Derivatives (Hypothetical Data)
| Compound | IC50 (µM) on MCF-7 cells | IC50 (µM) on A549 cells |
| Derivative 1 | 25.4 | 38.1 |
| Derivative 2 | 12.8 | 19.5 |
| Derivative 3 | >100 | >100 |
| Control Drug | 5.2 | 7.9 |
Structure-Activity Relationship (SAR) Studies and Future Directions
The initial screening data will be crucial for establishing preliminary structure-activity relationships. Key questions to address include:
-
How does the modification of the carbaldehyde group affect biological activity?
-
Are there specific physicochemical properties (e.g., lipophilicity, electronic effects) that correlate with higher potency?
Future research should focus on synthesizing a broader range of derivatives to explore the SAR more thoroughly. Molecular docking studies can also be employed to predict the binding modes of the most active compounds with potential biological targets, providing insights for further optimization.
Conclusion
While the biological activities of 5-azepan-1-yl-furan-2-carbaldehyde derivatives have not yet been extensively reported, this technical guide provides a strong rationale and a detailed experimental framework for their investigation. Based on the known therapeutic potential of related furan-based compounds, this novel class of molecules represents a promising starting point for the discovery of new antimicrobial and anticancer agents. The systematic approach outlined herein, combining targeted synthesis with robust in vitro screening, will be instrumental in unlocking their therapeutic potential.
References
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays (MTT, XTT).
- University of Aberdeen Research Portal. (2019, March 1). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells.
- PMC. (2012, August 7). Cytotoxicity evaluation of Clinacanthus nutans through dimethylthiazol diphenyltetrazolium bromide and neutral red uptake assays.
- RSC Publishing. Effect of surface functionalities on relaxometric properties of MR contrast agents based on NaGdF4 nanoparticles.
- Taylor & Francis. (2025, November 27).
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Methodological & Application
Application Note: Rapid Microwave-Enhanced Synthesis of 5-Amino-furan-2-carbaldehyde
Executive Summary
5-Amino-furan-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of more complex molecular architectures.[1] Traditional synthetic routes to this compound often involve lengthy reaction times, harsh conditions, and modest yields. This application note presents a detailed protocol for the rapid and efficient synthesis of 5-amino-furan-2-carbaldehyde via a transition-metal-catalyzed C-N cross-coupling reaction, significantly accelerated by microwave irradiation. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a greener, faster, and often higher-yielding alternative to conventional heating, aligning with the modern demands of high-throughput synthesis and sustainable chemistry.[2][3]
The Principles and Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a highly efficient and powerful method for heating reaction mixtures.[4] Unlike conventional heating, which relies on slow heat transfer through conduction and convection, microwave energy directly couples with polar molecules in the reaction medium, leading to rapid, uniform, and volumetric heating.[5][6]
The primary mechanisms responsible for this phenomenon are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular rotation generates friction, which translates into instantaneous and uniform thermal energy throughout the sample.[5][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[4]
This direct energy transfer leads to remarkable advantages:
-
Drastically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[2]
-
Improved Yields and Purity: The rapid heating minimizes the formation of side products that can occur during long reaction times.[6][8]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to greater reproducibility.
-
Green Chemistry: Shorter reaction times lead to significant energy savings, and the efficiency of MAOS can enable the use of less solvent, contributing to more environmentally benign processes.[2][4]
Synthetic Pathway: Catalytic Amination of 5-Bromofuran-2-carbaldehyde
The chosen synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination of commercially available 5-bromofuran-2-carbaldehyde. An ammonia surrogate, benzophenone imine, is used as the amine source, which is subsequently hydrolyzed under mild acidic conditions to reveal the free primary amine. This strategy is highly effective for introducing an amino group onto an aromatic ring.
Overall Reaction Scheme:
-
C-N Cross-Coupling: 5-Bromofuran-2-carbaldehyde reacts with benzophenone imine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Hydrolysis: The resulting imine intermediate is treated with an acid to yield the final product, 5-amino-furan-2-carbaldehyde.
Caption: Proposed reaction pathway for the synthesis of 5-amino-furan-2-carbaldehyde.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
-
Reagents: 5-Bromofuran-2-carbaldehyde, Benzophenone imine, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous 1,4-Dioxane, Diethyl ether, 2M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Commercial microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a stir bar, analytical balance, syringes, rotary evaporator, equipment for flash column chromatography.
Step-by-Step Procedure
Step A: Microwave-Assisted C-N Coupling
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 5-bromofuran-2-carbaldehyde (1.0 mmol, 175 mg).
-
In the fume hood, add the catalyst Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and the ligand Xantphos (0.03 mmol, 17.3 mg).
-
Add the base, sodium tert-butoxide (1.4 mmol, 135 mg). Note: NaOtBu is highly hygroscopic and should be handled quickly.
-
Add anhydrous 1,4-dioxane (4 mL) followed by benzophenone imine (1.2 mmol, 201 µL).
-
Seal the vial with a cap and place it in the microwave reactor cavity.
-
Irradiate the mixture with stirring using the following parameters:
-
Temperature: 120 °C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening it.
Step B: Workup and Hydrolysis
-
Dilute the cooled reaction mixture with diethyl ether (20 mL) and filter it through a pad of celite to remove the catalyst and inorganic salts. Rinse the pad with additional diethyl ether (10 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
To the crude residue, add tetrahydrofuran (THF, 10 mL) and 2M aqueous HCl (5 mL).
-
Stir the mixture vigorously at room temperature for 1 hour. Monitor the hydrolysis by TLC until the starting imine is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step C: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20% to 50% ethyl acetate in hexanes) to afford 5-amino-furan-2-carbaldehyde as a solid.
Data Presentation and Characterization
Reaction Optimization
The conditions provided are a robust starting point. For optimization, key parameters can be varied to maximize yield.
| Parameter | Variation | Recommended Range | Effect on Reaction |
| Temperature | Increase/Decrease | 100 - 140 °C | Higher temperatures accelerate the reaction but may lead to degradation. |
| Time | Increase/Decrease | 10 - 40 min | Longer times may improve conversion for less reactive substrates. |
| Catalyst Loading | Increase/Decrease | 1.0 - 2.5 mol % | Lower loading is cost-effective; higher loading may be needed for difficult couplings. |
| Ligand | Alternative Phosphines | BINAP, DavePhos | Ligand choice is crucial for catalytic cycle efficiency and can dramatically impact yield. |
Expected Product Characterization
-
Molecular Formula: C₅H₅NO₂[9]
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ) are approximate. δ 9.3-9.5 (s, 1H, -CHO), δ 7.1-7.3 (d, 1H, furan H-3), δ 6.2-6.4 (d, 1H, furan H-4), δ 4.5-5.5 (br s, 2H, -NH₂). The aldehyde proton is characteristically downfield.[1]
-
¹³C NMR (100 MHz, CDCl₃): δ ~175-178 (CHO), δ ~160 (C5-NH₂), δ ~154 (C2-CHO), δ ~122 (C3), δ ~110 (C4).
-
Mass Spectrometry (ESI+): m/z = 112.04 [M+H]⁺.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of 5-amino-furan-2-carbaldehyde.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025).
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025).
- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-assisted synthesis. Anton Paar Wiki.
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. (2025).
- One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). (2025).
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. PMC.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. (2024).
- Microwave-assisted synthesis of nitrogen heterocycles.
- Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry. (2021).
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. (2021).
- Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. CEM Corporation.
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. (2010).
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. (2021).
- 2-Furancarboxaldehyde, 5-amino-. PubChem.
- One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid from 5-Hydroxymethylfurfural. PubMed. (2024).
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- 5-Aminofuran-2-carbaldehyde. ChemScene.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 2-Furancarboxaldehyde, 5-amino- | C5H5NO2 | CID 14173662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
preparation of hydrazone derivatives from 5-azepan-1-yl-furan-2-carbaldehyde
An In-depth Guide to the Synthesis of Novel Hydrazone Derivatives from 5-(Azepan-1-yl)furan-2-carbaldehyde
Abstract
This comprehensive application note provides a detailed guide for the synthesis of novel hydrazone derivatives, a class of compounds renowned for their diverse pharmacological potential.[1] The protocols outlined herein focus on the use of a unique starting material, 5-(azepan-1-yl)furan-2-carbaldehyde, which combines the biologically significant furan scaffold with a saturated heterocyclic moiety.[2][3] We present a complete workflow, beginning with a robust synthesis of the core aldehyde intermediate, followed by a generalized, adaptable protocol for its conversion into a variety of hydrazone derivatives. This guide is designed for researchers in medicinal chemistry and drug development, offering not just step-by-step instructions but also the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Scientific Rationale
The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Its derivatization allows for fine-tuning of a molecule's physicochemical and pharmacological profile. The aldehyde group at the C2 position serves as a versatile synthetic handle for constructing more complex molecular architectures.[2]
Hydrazones (R₁R₂C=NNH₂) are another critical pharmacophore, recognized for their role in the development of novel therapeutic agents.[1][4][5] The synthesis of hydrazones via the condensation of an aldehyde with a hydrazine derivative is a fundamental and highly efficient reaction in organic chemistry.[6][7] The resulting C=N bond and the adjacent nitrogen atoms provide key sites for hydrogen bonding, enabling strong interactions with biological targets like enzymes and receptors.[8]
This guide focuses on the synthesis of hydrazones from 5-(azepan-1-yl)furan-2-carbaldehyde. This novel starting material is of particular interest as it combines the furan core with an azepane ring, a seven-membered saturated heterocycle, which can enhance lipophilicity and modulate receptor binding. By reacting this aldehyde with a library of hydrazine derivatives (e.g., substituted benzohydrazides, heterocyclic hydrazines), a diverse set of novel chemical entities can be generated for screening in drug discovery programs.
Synthesis of the Core Intermediate: 5-(Azepan-1-yl)furan-2-carbaldehyde
The preparation of the title aldehyde is a crucial first step. While numerous methods exist for synthesizing 5-substituted furan-2-carbaldehydes[9], a highly effective approach for introducing an amino group is through nucleophilic aromatic substitution (SNAr) on a halogenated precursor.
Causality Behind the Method: This strategy is predicated on the electron-withdrawing nature of the C2-carbaldehyde group, which activates the C5 position of the furan ring towards nucleophilic attack. 5-Bromofuran-2-carbaldehyde is a commercially available and suitable starting material. Azepane acts as the nucleophile, displacing the bromide to form the desired product.
Caption: Synthesis of the aldehyde intermediate via SNAr.
Protocol 1: Synthesis of 5-(Azepan-1-yl)furan-2-carbaldehyde
Materials:
-
5-Bromofuran-2-carbaldehyde
-
Azepane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromofuran-2-carbaldehyde (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF (approx. 0.2 M concentration relative to the aldehyde).
-
Addition of Nucleophile: Add azepane (1.2 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A new, more polar spot corresponding to the product should appear, while the starting aldehyde spot diminishes. The reaction is complete when the starting material is no longer visible by TLC.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to aid in the separation of layers.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield the pure aldehyde as a solid or oil.
Preparation of Hydrazone Derivatives: General Principles and Protocol
The synthesis of hydrazones is a condensation reaction that is typically robust and high-yielding. The reaction involves the nucleophilic addition of a hydrazine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.
Causality Behind the Method: While the reaction can proceed without a catalyst, it is often accelerated by a catalytic amount of acid.[8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the weakly nucleophilic hydrazine. It also aids in the final dehydration step. Common choices for catalysts include glacial acetic acid or mineral acids.[1] Solvents like ethanol or methanol are frequently used as they are good solvents for the reactants and allow for easy product isolation upon cooling, as the hydrazone derivative is often less soluble.[6][7]
Caption: Overall experimental workflow diagram.
Product Characterization (Trustworthiness)
Confirming the identity and purity of the final compounds is paramount. The following analytical data provides a self-validating system for the protocols.
-
¹H NMR: The most definitive evidence for hydrazone formation is the disappearance of the characteristic aldehyde proton signal (δ ≈ 9.5-10.0 ppm) and the appearance of a new imine proton signal (CH=N) typically downfield (δ ≈ 8.0-8.5 ppm). The N-H proton of the hydrazone moiety will also be visible, often as a broad singlet.
-
¹³C NMR: The aldehyde carbonyl carbon signal (δ ≈ 175-185 ppm) will be replaced by an imine carbon signal (δ ≈ 140-160 ppm).
-
Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the appearance of a C=N stretch (around 1600-1650 cm⁻¹). A broad N-H stretch will also be present (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful condensation of the two reactants.
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity for solid compounds.
Conclusion
This application note provides a robust and scientifically grounded framework for the synthesis of novel hydrazone derivatives based on a 5-(azepan-1-yl)furan-2-carbaldehyde scaffold. By detailing both the synthesis of the core intermediate and its subsequent elaboration, and by explaining the chemical rationale behind the chosen methods, this guide empowers researchers to confidently and efficiently generate libraries of new chemical entities for further investigation in drug discovery and development programs.
References
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
- A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Bentham Science Publishers.
-
Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Available at: [Link]
-
A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Academia.edu. Available at: [Link]
-
A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity. Bentham Science. Available at: [Link]
-
Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Publishing. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. ijabbr.com. Available at: [Link]
-
Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. Available at: [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. Available at: [Link]
-
Synthesis and Evaluation of Hydrazones. Alcrut group. Available at: [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]
-
REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. chem.ku.dk. Available at: [Link]
-
The review on synthetic study of hydrazine derivatives and their pharmacological activities. IJCRT.org. Available at: [Link]
-
The synthesis and properties of some hydrazines. Aston Research Explorer. Available at: [Link]
- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents.
-
On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. Available at: [Link]
- An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. Benchchem.
-
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. Available at: [Link]
-
GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijabbr.com [ijabbr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. (PDF) A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. psvmkendra.com [psvmkendra.com]
- 8. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction temperature for azepane substitution on furan rings
Technical Support Center: Furan-Azepane Coupling Optimization Ticket #AZ-FUR-001: Optimizing Reaction Temperature for Azepane Substitution on Furan Rings
Executive Summary: The Thermodynamic Conflict
The Core Challenge: Coupling azepane (a bulky, 7-membered cyclic amine) onto a furan ring presents a classic "Goldilocks" thermodynamic conflict.
-
Kinetic Barrier: Azepane has higher steric bulk and transannular strain than pyrrolidine or piperidine, requiring elevated temperatures (
) to overcome the activation energy for nucleophilic attack or reductive elimination in catalytic cycles. -
Thermal Ceiling: Furan rings are electron-rich but acid-sensitive and prone to oxidative ring-opening (Piancatelli-type rearrangement or polymerization) at temperatures exceeding
.
The Solution:
For unactivated furans (e.g., 2-bromofuran), direct
Diagnostic Visualization
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield issues based on temperature and catalyst activity.
Troubleshooting Guide (Symptom & Solution)
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Black Tar / Polymerization | Thermal Overload (>110°C) | Furan rings undergo oxidative ring-opening or Diels-Alder dimerization at high temps. | Limit Tmax to 100°C. Switch solvent from DMF/DMSO (high bp) to Toluene or 1,4-Dioxane to limit thermal ceiling. |
| 0% Conversion (SM Recovery) | Ligand Mismatch | Azepane is sterically bulky. Standard ligands (PPh3, dppf) fail to facilitate the reductive elimination step. | Switch to Dialkylbiaryl phosphines (e.g., RuPhos or XPhos ). These create a "pocket" that forces the bulky azepane onto the Pd center. |
| Product is "Furan-H" (Dehalogenation) | If the reaction is too hot (>100°C) and the amine is bulky, the catalyst may perform | Lower Temp to 80°C. Ensure solvent is anhydrous. Avoid secondary alcohol solvents (e.g., isopropanol). | |
| Catalyst Death (Pd Black) | Poor Pre-complexation | Adding Pd source to hot solvent causes agglomeration before ligand binding. | Protocol Change: Pre-stir Pd precursor and Ligand at RT for 30 mins before adding substrates and heating. |
Standard Operating Procedures (SOPs)
Protocol A: Pd-Catalyzed Cross-Coupling (Recommended)
Best for: 2-bromofuran or 3-bromofuran + Azepane
Reagents:
-
Substrate: 2-Bromofuran (1.0 equiv)
-
Nucleophile: Azepane (1.2 equiv)
-
Catalyst:
(2 mol%)[2] -
Ligand: RuPhos or XPhos (4-8 mol%) — Critical for bulky azepane.
-
Base:
(1.5 equiv) — Soluble organic bases preferred over Carbonates. -
Solvent: Toluene (anhydrous, degassed).
Step-by-Step Workflow:
-
Inerting (Critical): Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times. Furan sensitivity dictates strict oxygen exclusion.
-
Pre-Catalyst Activation: Add
, Ligand, and Base to the vial. Add Toluene. Stir at Room Temperature (25°C) for 15 minutes.-
Why? Allows the active
species to form without thermal stress.
-
-
Substrate Addition: Add Azepane and 2-Bromofuran via syringe.
-
Thermal Ramp: Place vial in a pre-heated block at 85°C .
-
Note: Do not exceed 100°C. If conversion is slow at 85°C, extend time rather than increasing heat.
-
-
Monitoring: Check LCMS at 2 hours.
-
Target: Disappearance of Bromofuran.
-
-
Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black. Concentrate <40°C (Furans are volatile!).
Protocol B: (Only for Nitro-Furans)
Best for: 2-nitro-5-bromofuran (Activated)
-
Solvent: Acetonitrile or DMF.
-
Base:
(2.0 equiv). -
Temperature: 60°C .
-
Warning: Nitro-furans are energetic. Do not overheat. No metal catalyst required.
-
FAQ: Frequently Asked Questions
Q: Can I use microwave irradiation to speed this up? A: Use caution. While microwaves accelerate the reaction, furan rings are "lossy" and can superheat locally, leading to ring-opening. If using microwave, set a strict IR-sensor limit of 100°C and use a non-absorbing solvent like Toluene, not DMF.
Q: Why is Azepane harder to couple than Piperidine? A: Azepane (7-membered) is more flexible ("floppy") than Piperidine (6-membered), leading to higher entropic costs upon binding. Furthermore, the transannular interactions in the 7-membered ring make the Nitrogen lone pair slightly less accessible sterically, requiring the highly active RuPhos/XPhos ligand systems.
Q: My product turns brown upon exposure to air. Why? A: Aminofurans are electron-rich and prone to oxidation (turning into maleimides or ring-opened polymers). Store under Argon at -20°C. Purify on Neutral Alumina rather than Silica Gel, as the acidity of Silica can degrade the furan.
Mechanism Visualization
Figure 2: The Catalytic Cycle & Thermal Risks
Caption: The Buchwald-Hartwig cycle vs. the Furan Decomposition pathway.
References
-
Buchwald-Hartwig Amination of Heterocycles
-
Furan Ring Stability
-
Azepane/Bulky Amine Coupling
- Title: Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide
- Source:Chem. Rev. (Cited via University of Windsor/Industrial Guide).
- Context: Validates the use of Pd2(dba)3 and bulky ligands for sterically demanding amines.
-
URL:[Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Impact of Deuteration and Temperature on Furan Ring Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectral Analysis of 5-(Hexamethyleneimino)furan-2-carbaldehyde
This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(hexamethyleneimino)furan-2-carbaldehyde. In the absence of directly published experimental data for this specific compound, this guide establishes a reliable predicted spectrum through a rigorous comparative analysis with structurally related analogs. We will explore the electronic effects of the hexamethyleneimino substituent on the furan scaffold and provide a foundational understanding for researchers engaged in the synthesis and characterization of novel furan derivatives.
Structural Elucidation and the Role of ¹³C NMR
5-(Hexamethyleneimino)furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted at the C2 and C5 positions.[1] The C2 position holds an aldehyde group, a key functional handle for various chemical transformations, while the C5 position is substituted with a saturated seven-membered azepane (hexamethyleneimine) ring.[1] The nitrogen atom of the imino group, with its lone pair of electrons, is expected to exert a significant electron-donating effect on the aromatic furan ring, thereby influencing its chemical reactivity and spectroscopic properties.
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. It provides information on the number of non-equivalent carbon atoms and their electronic environment within the molecular framework.[2] For a molecule like 5-(hexamethyleneimino)furan-2-carbaldehyde, ¹³C NMR is crucial for confirming the successful installation of both the aldehyde and the imino substituents onto the furan core.
Caption: Structure of 5-(hexamethyleneimino)furan-2-carbaldehyde with carbon numbering.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 5-(hexamethyleneimino)furan-2-carbaldehyde, recorded in a standard solvent like CDCl₃. These predictions are derived from the foundational data of furan-2-carbaldehyde and analysis of substituent effects.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C6 (CHO) | Aldehyde Carbonyl | ~176.0 | The aldehyde carbon is characteristically found in the 175-180 ppm range for 5-substituted furan-2-carbaldehydes.[1] |
| C5 | Furan C-O, attached to N | ~165.0 | Strongly deshielded due to the direct attachment of the electron-donating nitrogen, which dominates over the oxygen's influence. |
| C2 | Furan C-O, attached to CHO | ~153.0 | Deshielded by the furan oxygen and the electron-withdrawing aldehyde group. |
| C3 | Furan C-H | ~112.0 | Expected to be relatively shielded compared to other furan carbons. |
| C4 | Furan C-H | ~110.0 | Influenced by the electron-donating imino group at C5, leading to increased shielding. |
| C1', C6' | Azepane (α to N) | ~50.0 | Typical range for aliphatic carbons directly attached to a nitrogen atom. |
| C2', C5' | Azepane (β to N) | ~28.0 | Standard aliphatic chemical shift. |
| C3', C4' | Azepane (γ to N) | ~26.0 | Standard aliphatic chemical shift, least influenced by the nitrogen atom. |
Comparative Analysis with Model Compounds
To validate our predictions, we compare the target molecule with known compounds. This comparative approach is fundamental in spectroscopy for understanding how structural modifications translate to spectral changes.
Caption: Workflow for the comparative analysis of ¹³C NMR data.
Baseline Spectrum: Furan-2-carbaldehyde (Furfural)
Furfural provides the essential baseline for the furan-2-carbaldehyde core. The experimental chemical shifts for furfural are well-documented.[3][4]
| Carbon Atom | Furan-2-carbaldehyde (δ, ppm) | 5-(Hexamethyleneimino)furan-2-carbaldehyde (Predicted δ, ppm) | Δδ (ppm) & Causality |
| CHO | ~177.8 | ~176.0 | -1.8 : Minor shielding effect from the electron-donating group at C5. |
| C2 | ~152.8 | ~153.0 | +0.2 : Minimal change, as C2 is primarily influenced by the adjacent oxygen and aldehyde. |
| C5 | ~147.9 | ~165.0 | +17.1 : Significant deshielding. The powerful electron-donating effect of the imino nitrogen at C5 drastically alters the electronic environment, causing a large downfield shift. |
| C3 | ~121.9 | ~112.0 | -9.9 : Significant shielding. Increased electron density from the C5 substituent is delocalized to C3. |
| C4 | ~112.7 | ~110.0 | -2.7 : Shielding effect, though less pronounced than at C3. |
Influence of 5-Position Substituents
The nature of the substituent at the C5 position dramatically modulates the chemical shifts of the furan ring carbons.[1] Comparing our target with compounds bearing electron-withdrawing groups (EWG) versus other electron-donating groups (EDG) highlights these trends.
| Compound | C5-Substituent | C5 Shift (δ, ppm) | C3 Shift (δ, ppm) | C4 Shift (δ, ppm) |
| 5-Nitro -furan-2-carbaldehyde | -NO₂ (Strong EWG) | ~156.0 | ~114.0 | ~125.0 |
| 5-Hydroxymethyl -furan-2-carbaldehyde | -CH₂OH (Weak EDG) | ~158.0 | ~110.0 | ~123.0 |
| 5-(Hexamethyleneimino )-furan-2-carbaldehyde | -N(CH₂)₆ (Strong EDG) | ~165.0 (Predicted) | ~112.0 (Predicted) | ~110.0 (Predicted) |
This comparison demonstrates that a strong electron-donating group like hexamethyleneimino at the C5 position causes a pronounced downfield shift (deshielding) at the point of attachment (C5) and a noticeable upfield shift (shielding) at the C3 and C4 positions, consistent with the principles of resonance effects in aromatic systems.
Experimental Protocol for Data Acquisition
To ensure the generation of high-quality, reproducible ¹³C NMR data for furan derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and robust methodology for analysis.
Objective: To acquire a quantitative ¹³C{¹H} NMR spectrum of a 5-substituted furan-2-carbaldehyde derivative.
Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
Compound of interest (15-25 mg)
-
Volumetric flask and pipette
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 20 mg of the sample into a clean, dry vial. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% TMS.[5] Ensure complete dissolution. c. Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. A narrow, symmetrical lock peak is indicative of a well-shimmed field.
-
¹³C NMR Spectrum Acquisition: a. Set the experiment to a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). b. Key Acquisition Parameters:
- Spectral Width: Set to a range that encompasses all expected carbon signals, typically 0 to 220 ppm.[6]
- Transmitter Frequency Offset: Center the spectral window appropriately, often around 100-110 ppm.
- Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good resolution.
- Relaxation Delay (D1): Use a longer delay (e.g., 5-10 seconds) for more accurate integration, especially for quaternary carbons, although 2 seconds is standard for routine characterization.
- Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically 128 to 1024 scans, depending on sample concentration). c. Initiate the acquisition.
-
Data Processing: a. Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.[5] e. Perform baseline correction to ensure a flat baseline across the spectrum.
Conclusion
References
-
Jaster, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available from: [Link]
-
MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Available from: [Link]
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FooDB. (2010). Compound: Fur-2-aldehyde (FDB004219). Available from: [Link]
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Li, Y., et al. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative annulation. Organic & Biomolecular Chemistry. Available from: [Link]
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The Royal Society of Chemistry. (2019). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available from: [Link]
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ResearchGate. (2018). ¹³C-NMR chemical shifts (δ in ppm) and ¹³C-¹⁹F coupling constants (J in hertz) of syn-1a-f in CDCl₃. Available from: [Link]
-
Oregon State University. (2022). ¹³C NMR Chemical Shifts. Available from: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available from: [Link]
-
Császár, J. (1986). study of 5-ncv2-furaldehyde derivatives, i. uv, ir and xh nmr spectral investigations of schiff base compounds. Acta Physica et Chemica. Available from: [Link]
Sources
Technical Guide: MS Fragmentation & Structural Elucidation of 5-azepan-1-yl-furan-2-carbaldehyde
Executive Summary: The Structural Challenge
5-azepan-1-yl-furan-2-carbaldehyde (MW: 193.24 Da) represents a specific class of 5-substituted furan derivatives often utilized as pharmacophores in antimicrobial and anticancer drug discovery. Structurally, it combines an electron-rich furan core , a reactive aldehyde handle (C2), and a hydrophobic azepane (homopiperidine) ring (C5).
The Analytical Problem: In high-throughput screening (HTS) and metabolite identification (MetID), this molecule presents a significant risk of isobaric interference . Its primary fragment ion ([M+H-CO]⁺, m/z 166) is isobaric with the protonated molecular ion of its lower homolog, the pyrrolidine analog. Furthermore, distinguishing the 7-membered azepane ring from the 6-membered piperidine ring requires identification of specific ring-opening fragmentation channels rather than simple mass shifts.
This guide provides a comparative analysis of the MS fragmentation patterns of the azepane derivative against its structural analogs, offering a definitive protocol for unambiguous identification.
Comparative Analysis: Azepane vs. Ring Analogs[1][2]
To ensure structural confirmation, one must compare the target molecule against its most likely synthetic impurities or metabolic analogs: the piperidine (6-membered) and pyrrolidine (5-membered) derivatives.
Table 1: Diagnostic Ion Comparison (ESI+ Mode)
| Feature | Target: Azepane Analog | Alternative A: Piperidine Analog | Alternative B: Pyrrolidine Analog |
| Formula | C₁₁H₁₅NO₂ | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ |
| Exact Mass | 193.1103 | 179.0946 | 165.0790 |
| [M+H]⁺ | 194.118 | 180.102 | 166.086 |
| Primary Fragment (Loss of CO) | m/z 166.12 (Isobaric Risk!) | m/z 152.10 | m/z 138.09 |
| Ring-Specific Fragment | m/z 126 / 112 (Ring contraction) | m/z 112 / 98 | m/z 98 / 84 |
| Retention Time (RP-C18) | High (Most Hydrophobic) | Medium | Low |
Critical Insight: Note the Isobaric Risk . The fragment at m/z 166.12 in the Azepane spectrum (resulting from CO loss) appears at the same nominal mass as the parent ion of the Pyrrolidine analog. High-Resolution MS (HRMS) or distinct retention times are required to separate these species.
Fragmentation Mechanism: Deep Dive
The fragmentation of 5-azepan-1-yl-furan-2-carbaldehyde under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows two distinct pathways driven by the stability of the furan core and the flexibility of the azepane ring.
Pathway A: Furan Core Degradation (Dominant)
The most abundant transition is the neutral loss of Carbon Monoxide (CO, 28 Da) from the aldehyde group. This is characteristic of furan-2-carbaldehydes.[1]
-
Mechanism: Protonation occurs at the carbonyl oxygen or the amine nitrogen. The loss of CO generates a stable iminium-furan cation.
-
Transition: m/z 194 → m/z 166.
Pathway B: Azepane Ring Opening (Diagnostic)
Unlike piperidine, which often undergoes a clean Retro-Diels-Alder (RDA) type cleavage, the 7-membered azepane ring is conformationally flexible and tends to undergo ring opening followed by alkene elimination.
-
Mechanism: Homolytic cleavage of the C-C bond alpha to the nitrogen, followed by hydrogen rearrangement.
-
Diagnostic Ions: m/z 55 (C₄H₇⁺) and m/z 41 (C₃H₅⁺) are highly characteristic of the azepane hydrocarbon chain.
Visualization: Fragmentation Pathway (DOT)
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5-azepan-1-yl-furan-2-carbaldehyde. The loss of CO is the primary entry point to the fragmentation cascade.
Experimental Protocol: Self-Validating Workflow
To reliably characterize this molecule, use the following LC-MS/MS protocol. This workflow includes a "Blank Subtraction" step to eliminate system artifacts, ensuring the m/z 166 peak is genuine.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-azepan-1-yl-furan-2-carbaldehyde in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Control: Prepare a blank solvent sample (no analyte).
Step 2: LC-MS Conditions (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Azepane derivatives are hydrophobic; expect elution > 3.5 min).
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the labile CO loss and the stable ring fragments.
Step 3: Data Validation (The "Isobaric Check")
If a peak is observed at m/z 166:
-
Check the Precursor Ion .
-
If Precursor is 194 → It is the Azepane fragment.
-
If Precursor is 166 → It is the Pyrrolidine impurity.
-
-
Check Retention Time . The Azepane analog (C11) must elute later than the Pyrrolidine analog (C9) on a C18 column.
Visualization: Analytical Workflow (DOT)
Figure 2: Logical workflow for distinguishing the target molecule from isobaric impurities.
References
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (2023). Detailed analysis of furan-aldehyde fragmentation and CO loss mechanisms.
-
Synthesis of functionalised azepanes and piperidines. Royal Society of Chemistry. (2017). Comparative study of 6-membered vs. 7-membered ring stability and fragmentation.
-
An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. BenchChem. (2025).[1] Overview of pharmacological applications and structural derivatives.[2][1][3][4][5]
-
Structural Characterization of Emerging Synthetic Drugs (Azepane vs Piperidine). Office of Justice Programs. (2023). Diagnostic ions for distinguishing isomeric cyclic amines in mass spectrometry.
Sources
A Comparative Guide to the Reactivity of 5-azepan-1-yl- vs. 5-piperidin-1-yl-furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, 5-substituted furan-2-carbaldehydes are recognized as crucial scaffolds for the development of novel therapeutic agents.[1] The introduction of a cyclic amine at the 5-position significantly modulates the electronic properties and, consequently, the reactivity of the entire molecule. This guide presents an in-depth comparison of the reactivity of two such analogs: 5-azepan-1-yl-furan-2-carbaldehyde and 5-piperidin-1-yl-furan-2-carbaldehyde. We will explore the nuanced differences in their structural and electronic profiles and how these translate to their reactivity in key synthetic transformations, supported by mechanistic insights and detailed experimental protocols.
Introduction: Structural and Electronic Considerations
The primary distinction between 5-azepan-1-yl-furan-2-carbaldehyde and 5-piperidin-1-yl-furan-2-carbaldehyde lies in the nature of the cyclic amine substituent. The former incorporates a seven-membered azepane ring, while the latter features a six-membered piperidine ring.[2][3] This seemingly subtle difference has significant implications for both the steric and electronic environment of the molecule.
-
Electronic Effects: Both the azepanyl and piperidinyl groups are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atom. This lone pair can delocalize into the furan ring, increasing the electron density of the aromatic system and influencing the reactivity of the aldehyde group. While both are activating, the conformational flexibility of the larger azepane ring may slightly alter the degree of resonance stabilization compared to the more rigid piperidine ring.
-
Steric Effects: The seven-membered azepane ring is inherently larger and more sterically demanding than the six-membered piperidine ring.[2][4] This increased steric bulk around the furan ring can be expected to hinder the approach of reagents to the aldehyde carbonyl group, potentially leading to slower reaction rates in certain cases. The azepane ring also possesses greater conformational flexibility, which could influence its interaction with solvents and catalysts.[5]
These fundamental differences in electronic and steric properties form the basis for the predicted and observed variations in their chemical reactivity.
Comparative Reactivity Analysis
The reactivity of aldehydes is primarily characterized by their susceptibility to nucleophilic attack at the carbonyl carbon.[6] The electron-donating nature of the amino substituents in both our target molecules will generally decrease the electrophilicity of the carbonyl carbon compared to unsubstituted furan-2-carbaldehyde. However, the subtle interplay of electronic and steric effects will differentiate their reactivity profiles.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.[7][8]
Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.[7][9] The presence of a strong electron-donating group on the furan ring, such as the azepanyl or piperidinyl group, will decrease the electrophilicity of the aldehyde, potentially slowing down the initial nucleophilic attack.
Expected Reactivity:
-
5-piperidin-1-yl-furan-2-carbaldehyde: Due to its smaller steric profile, the aldehyde carbonyl is more accessible. This is expected to result in a faster reaction rate compared to its azepane counterpart.
-
5-azepan-1-yl-furan-2-carbaldehyde: The greater steric hindrance from the larger azepane ring is predicted to slow the rate of nucleophilic attack, leading to lower reaction yields in a given timeframe.
Wittig Olefination
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[10][11][12] This reaction is generally tolerant of a wide range of functional groups.[13]
Mechanistic Insight: The reaction proceeds through the formation of a betaine intermediate, followed by an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.[14] The rate-determining step can vary, but the initial attack of the ylide on the carbonyl is crucial.[10]
Expected Reactivity:
-
5-piperidin-1-yl-furan-2-carbaldehyde: The less hindered carbonyl group should allow for a more facile approach of the bulky Wittig reagent, leading to a faster conversion to the corresponding alkene.
-
5-azepan-1-yl-furan-2-carbaldehyde: The steric bulk of the azepane ring is expected to be a more significant factor in this reaction due to the size of the phosphonium ylide, likely resulting in a slower reaction rate.
Data Summary
The following table summarizes the key structural differences and predicted reactivity trends for the two compounds.
| Feature | 5-azepan-1-yl-furan-2-carbaldehyde | 5-piperidin-1-yl-furan-2-carbaldehyde | Rationale |
| Ring Size | 7-membered | 6-membered | Inherent structural difference. |
| Steric Hindrance | Higher | Lower | The larger azepane ring presents greater steric bulk.[2][4] |
| Electron Donation | Strong | Strong | Both are potent electron-donating groups. |
| Predicted Reactivity in Knoevenagel Condensation | Slower | Faster | Reduced steric hindrance in the piperidine analog allows for easier nucleophilic attack. |
| Predicted Reactivity in Wittig Olefination | Slower | Faster | The bulky Wittig reagent is more sensitive to steric hindrance. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following detailed experimental protocols are provided.
Protocol 1: Comparative Knoevenagel Condensation with Malononitrile
This protocol outlines a parallel synthesis to compare the reaction rates and yields.
Caption: Workflow for Comparative Knoevenagel Condensation.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common, polar protic solvent that facilitates the dissolution of the reactants and the catalyst.
-
Catalyst: Piperidine is a classic and effective weak base for promoting the Knoevenagel condensation.[7][8]
-
Monitoring: TLC allows for a straightforward visual comparison of the rate of consumption of the starting aldehydes.
Protocol 2: Comparative Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol is designed to compare the efficiency of olefination.
Caption: Workflow for Comparative Wittig Olefination.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is reactive towards water and protic solvents.[14]
-
Base: n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt to form the ylide.[12]
-
Purification: Column chromatography is necessary to separate the desired alkene product from the triphenylphosphine oxide byproduct.
Conclusion
The comparative analysis of 5-azepan-1-yl- and 5-piperidin-1-yl-furan-2-carbaldehyde reveals that while both are activated systems, their reactivity is significantly influenced by steric factors. The less hindered nature of the piperidine analog is predicted to lead to faster reaction rates in common transformations such as Knoevenagel condensations and Wittig olefinations. These insights are critical for medicinal chemists in the selection of appropriate building blocks and the design of efficient synthetic routes. The provided protocols offer a robust framework for the empirical validation of these principles in a laboratory setting. Further kinetic studies would provide valuable quantitative data to supplement these findings.
References
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Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines | Request PDF. ResearchGate. Available from: [Link]
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Wittig reaction. (2020, October 15). In Wikipedia. Available from: [Link]
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Knoevenagel Condensation Reaction. Master Organic Chemistry. Available from: [Link]
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Comparison of the kinetics and stoichiometry of proton uptake with aldehyde reduction for liver alcohol dehydrogenase under single turnover conditions. Biochemistry. ACS Publications. Available from: [Link]
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. (2020, November 28). Available from: [Link]
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Wittig reaction. In Wikipedia. Available from: [Link]
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Plausible reaction mechanism of Knoevenagel condensation reaction. ResearchGate. Available from: [Link]
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Knoevenagel condensation. In Wikipedia. Available from: [Link]
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Enzymatic reactions towards aldehydes: An overview. PMC. NIH. Available from: [Link]
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The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018, February 6). Master Organic Chemistry. Available from: [Link]
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Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. PMC. (2024, January 19). Available from: [Link]
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The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Available from: [Link]
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New ionic liquids from azepane and 3-methylpiperidine exhibiting wide electrochemical windows. ResearchGate. (2025, August 6). Available from: [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. (2023, May 31). Available from: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Available from: [Link]
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5-(Piperidin-1-yl)furan-2-carbaldehyde. PubChem. Available from: [Link]
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Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC. Available from: [Link]
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Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. PMC. (2022, April 15). Available from: [Link]
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Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative annulation. Available from: [Link]
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Aldehydes vs Ketones - 5 Key Differences. (2023, September 6). ReAgent Chemicals. Available from: [Link]
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Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. (2025, October 16). Available from: [Link]
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New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. Available from: [Link]
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REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. Available from: [Link]
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Carbonyl Reactivity. MSU chemistry. Available from: [Link]
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5-(piperidin-1-yl)furan-2-carbaldehyde. PubChemLite. Available from: [Link]
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2-Furancarboxaldehyde, 5-amino-. PubChem. Available from: [Link]
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Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. PubMed. Available from: [Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing). Available from: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Available from: [Link]
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Steric effects of a lone pair and piperidine. (2014, September 15). Chemistry Stack Exchange. Available from: [Link]
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One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. (2025, September 7). Available from: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Azepane vs. Morpholine Furan Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. In this pursuit, medicinal chemists frequently turn to heterocyclic scaffolds, which form the core of a vast number of pharmaceuticals. Among these, azepane and morpholine rings are prominent structural motifs. When coupled with the furan moiety, a five-membered aromatic ring known for its diverse biological activities, these derivatives present a compelling area of investigation for new antimicrobial drugs.[1][2][3][4] This guide offers a comparative analysis of the antimicrobial efficacy of azepane and morpholine furan derivatives, synthesizing available experimental data to inform researchers, scientists, and drug development professionals.
The Scaffolds in Focus: Azepane and Morpholine
Azepane , a seven-membered saturated heterocycle containing one nitrogen atom, provides a flexible and three-dimensional structure that can allow for optimal interaction with biological targets.[5] Its derivatives have been explored for a range of pharmacological activities, including as antibacterial, anticancer, and antiviral agents.[5][6]
Morpholine , on the other hand, is a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. Its presence in a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, making it a desirable feature in drug design.[2][7] Morpholine derivatives have a well-established history in medicine, with applications ranging from antifungals to anticancer agents.[2][8][9]
The furan ring is a versatile pharmacophore that can act as a bioisostere for phenyl rings, potentially enhancing metabolic stability and receptor interactions.[10][11] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][12][13][14]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
Antibacterial Activity
Available data suggests that both azepane and morpholine derivatives, when appropriately substituted, exhibit promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Azepane Derivatives: Studies on pyridobenzazepine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed MIC values ranging from 39 to 78 µg/mL against strains like Staphylococcus aureus and Escherichia coli.[15][16] Other research on A-azepano-triterpenoids has demonstrated strong antimicrobial activities against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as ≤ 0.15 μM.[6]
Morpholine Derivatives: Novel 1,3-thiazine-2-amines incorporating a morpholine nucleus have exhibited a varied range of antibacterial activity (MICs from 6.25 to 200 µg/mL) against several bacterial strains, including S. aureus, B. subtilis, V. cholerae, E. coli, and P. aeruginosa.[17] Furthermore, newly synthesized morpholine derivatives have demonstrated inhibitory activity against a total of twenty-nine Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents.[18]
Comparative Summary of Antibacterial Activity:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridobenzazepine | S. aureus, E. coli | 39 - 78 | [15][16] |
| A-azepano-triterpenoids | MRSA | ≤ 0.15 µM | [6] |
| Morpholino thiazines | S. aureus, E. coli | 6.25 - 200 | [17] |
Note: A direct comparison is challenging due to the different core structures and testing conditions across studies. However, the data suggests that both scaffolds can be tailored to produce potent antibacterial agents.
Antifungal Activity
In the realm of antifungal activity, morpholine derivatives have a more established reputation, with several commercial antifungals based on this scaffold.[8][9] However, research indicates that azepane derivatives also possess significant antifungal properties.
Azepane Derivatives: Certain pyridobenzazepine derivatives have shown promising antifungal activity, with MIC values against Candida albicans and Saccharomyces cerevisiae reported to be as low as 156 µg/mL.[15][16]
Morpholine Derivatives: The morpholine class of antifungals, including fenpropimorph and amorolfine, are known inhibitors of ergosterol biosynthesis in fungi.[8][9] Novel azole derivatives with a morpholine ring have demonstrated in vitro potency comparable to fluconazole against various fungal pathogens.[19] Additionally, 4-(5-aryl-2-furoyl)morpholines have been synthesized and investigated for their antimicrobial activities, with some compounds showing high activity against Cryptococcus neoformans.[20]
Comparative Summary of Antifungal Activity:
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Pyridobenzazepine | C. albicans, S. cerevisiae | 156 | [15][16] |
| Azole derivatives with morpholine ring | C. albicans, C. neoformans | Comparable to fluconazole | [19] |
| 4-(5-aryl-2-furoyl)morpholines | C. neoformans | High activity | [20] |
Note: The established mechanism of action and existing commercial drugs give morpholine derivatives a historical edge in antifungal applications. However, the potent activity of some azepane derivatives warrants further investigation.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these compounds is not solely dependent on the core heterocyclic ring but is significantly influenced by the nature and position of various substituents.
For furan-based compounds, substitutions at the 2- and 5-positions of the furan ring are often crucial for activity.[10][11] Electron-withdrawing groups, such as a nitro group, can increase bioactivity.[10]
In the case of azepane derivatives , the presence of specific side chains and fused ring systems can dramatically impact their antimicrobial potency. For example, in a series of pyridobenzazepine derivatives, the substitution pattern on the aromatic rings was found to be a key determinant of both antibacterial and antifungal activity.[15][16]
For morpholine derivatives , the substituent on the nitrogen atom plays a critical role in their biological activity.[2] For instance, in the morpholine class of antifungals, bulky lipophilic groups on the nitrogen are essential for their interaction with the target enzymes in the ergosterol biosynthesis pathway.[8][9]
Caption: Key structural features influencing the antimicrobial activity of azepane and morpholine furan derivatives.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized experimental protocols are paramount. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
This inoculum is further diluted to the final required concentration for the assay.
-
-
Preparation of Compound Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium.
-
-
Inoculation and Incubation:
-
A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
The plate also includes a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Perspectives
Both azepane and morpholine furan derivatives represent promising scaffolds for the development of novel antimicrobial agents. While morpholine derivatives have a more established track record, particularly as antifungals, the potent and broad-spectrum activity observed in some azepane derivatives underscores their significant potential.
The flexibility of the azepane ring may offer advantages in exploring a wider chemical space and achieving optimal interactions with diverse microbial targets. Conversely, the favorable physicochemical properties imparted by the morpholine ring can be advantageous for developing drug candidates with improved pharmacokinetic profiles.
Future research should focus on the synthesis of novel libraries of both azepane and morpholine furan derivatives and their direct comparative evaluation against a wide panel of clinically relevant microbial strains. Such studies, coupled with detailed mechanistic investigations, will be crucial in elucidating the full potential of these heterocyclic compounds in the fight against antimicrobial resistance.
References
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ijabbr.com [ijabbr.com]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shd.org.rs [shd.org.rs]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biojournals.us [biojournals.us]
- 22. jmchemsci.com [jmchemsci.com]
- 23. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Personal protective equipment for handling 5-Azepan-1-yl-furan-2-carbaldehyde
[1]
Executive Summary & Risk Profile
5-Azepan-1-yl-furan-2-carbaldehyde is a specialized heterocyclic building block used primarily in drug discovery for synthesizing bioactive scaffolds.[1][2] Because specific toxicological data for this exact molecule is often limited in public databases, Structure-Activity Relationship (SAR) principles dictate that we treat it with the combined precautions of its constituent pharmacophores: Furfural (Furan-2-carbaldehyde) and Azepane (Hexamethyleneimine) .[1]
The "Why" Behind the Safety Protocols
-
Furan Moiety: Furan derivatives, particularly aldehydes, are associated with high acute toxicity (oral/inhalation) and potential mutagenicity.[1] They are readily absorbed through the skin [1].[1][3]
-
Azepane Moiety: Cyclic amines are typically strong bases, potential skin corrosives/irritants, and possess significant dermal toxicity [2].[1]
-
Aldehyde Reactivity: This compound is an electrophile.[1] It can react non-specifically with biological nucleophiles (proteins/DNA), leading to sensitization or toxicity.[1] It is also prone to autoxidation, necessitating inert storage.[1]
Hazard Classification (Precautionary Assignment):
Personal Protective Equipment (PPE) Matrix
Do not rely on single-barrier protection for this compound.[1] The lipophilic nature of the azepane ring increases the likelihood of glove permeation.[1]
| Body Area | PPE Requirement | Technical Justification |
| Respiratory | Engineering Control (Primary): Certified Chemical Fume Hood. PPE (Secondary): N95/P100 (if solid/dusty) or Half-mask with Organic Vapor cartridges (if outside hood).[1] | The furan-aldehyde motif creates vapor/dust that is irritating to mucous membranes and potentially toxic if inhaled systemically.[1][3] |
| Hand Protection | Double Gloving Strategy: Inner: Nitrile (4 mil).[1] Outer: Nitrile (4-8 mil) or Neoprene.[1] | Breakthrough Time: Standard nitrile degrades quickly against amine-containing organics.[1] Double gloving creates a sacrificial outer layer.[1] Change outer gloves immediately upon splash.[1] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient.[1] | Amine-aldehydes can cause severe, irreversible corneal damage.[1] Goggles seal the eyes from vapors and splashes.[1] |
| Body | Lab Coat (Cotton/Poly blend) + Chemical-Resistant Apron (if handling >1g).[1] | Prevents fabric saturation.[1] Cotton absorbs; an apron provides an impermeable barrier for larger scale handling.[1] |
Operational Workflow & Handling Protocols
A. Storage and Stability (Critical)
This compound is chemically labile.[1] Improper storage leads to degradation (darkening/polymerization), altering its toxicity profile and ruining experiments.[1]
-
Atmosphere: Store under Argon or Nitrogen (Air sensitive).[1]
-
Temperature: 2°C to 8°C (Refrigerate).
-
Container: Amber glass (Light sensitive).[1]
B. Weighing and Solubilization
Objective: Minimize aerosolization and static discharge.[1]
-
Preparation: Move the balance inside the fume hood if possible.[1] If not, use a static-free weighing funnel and transport the closed vessel immediately to the hood.[1]
-
Solvent Selection: Dissolve in DCM (Dichloromethane) or DMSO.[1]
-
Transfer: Use positive-displacement pipettes for liquids to prevent dripping caused by high vapor pressure solvents.[1]
C. Reaction Setup
Emergency Response & Disposal
Spill Management
-
Small Spill (<5 mL/g):
-
Skin Exposure:
-
Immediate: Flush with water for 15 minutes.
-
Secondary: Use PEG-400 (Polyethylene Glycol) if available, then water (PEG helps solubilize lipophilic organics).[1]
-
Medical: Seek evaluation.
-
Waste Disposal[1][6]
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound based on state and scale.
Caption: Decision logic for PPE and engineering controls based on the physical state and quantity of the chemical.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Furfural (Furan-2-carbaldehyde). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier for Hexamethyleneimine (Azepane).[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
